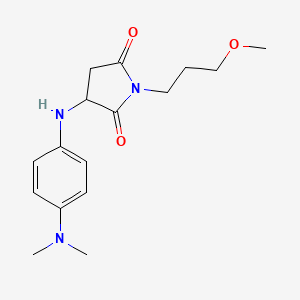
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as DMAPA-PEG2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMAPA-PEG2 is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, DMAPA-PEG2 has been shown to have promising results in scientific research, particularly in the field of cancer treatment.
科学的研究の応用
Synthesis and Chemical Reactions
Research has delved into the synthesis techniques and chemical reactions involving similar structures to the compound . For instance, studies have explored the synthesis of rac-Detoxinine, highlighting attempts to synthesize 3-oxo esters from N-Boc-3-hydroxyproline, demonstrating the compound's relevance in organic synthesis and reaction studies (Häusler, 1983). Additionally, the polymerization process of certain dioxolan diones in the presence of tertiary organic bases like pyridine has been investigated, indicating the compound's potential in polymer science and materials engineering (Smith & Tighe, 1981).
Electrophilic Behavior and Optoelectronic Applications
The electrochemical behavior of unsymmetrical dihydropyridines, which share structural similarities with the target compound, has been studied, revealing insights into their reactivity and potential applications in electronics or as materials for organic light-emitting diodes (OLEDs) (David et al., 1995). Furthermore, the optoelectronic and charge transport properties of certain dyes have been explored for their efficiency as OLED materials, suggesting the chemical's role in developing advanced electronic devices (Wazzan & Irfan, 2019).
Enantioselective Synthesis and Biological Activity
The compound's framework has been utilized in the enantioselective synthesis of pyrrolidine derivatives, highlighting its significance in creating stereochemically complex structures for potential biological applications (Yamamoto et al., 1993). Additionally, research into the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has been conducted, indicating its potential in fungicidal applications (Guihua et al., 2014).
Advanced Heterocyclic Chemistry
Novel methods for synthesizing heterocyclic compounds involving the core structure of the target compound have been developed, underscoring its importance in heterocyclic chemistry and the synthesis of complex organic molecules (Osyanin et al., 2014). This includes the creation of fused heterocyclic compounds via indene-1,3-diones, highlighting the compound's versatility in generating new chemical entities with potential pharmacological activities (Hassaneen et al., 2003).
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)13-7-5-12(6-8-13)17-14-11-15(20)19(16(14)21)9-4-10-22-3/h5-8,14,17H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIXOYPKMHNZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


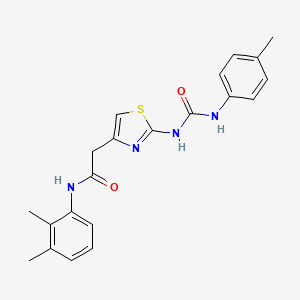
![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
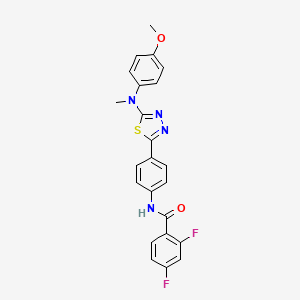
![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)
![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
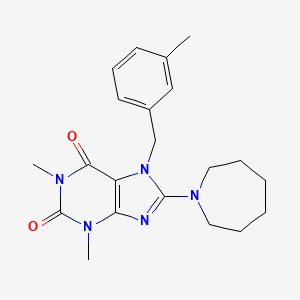
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)
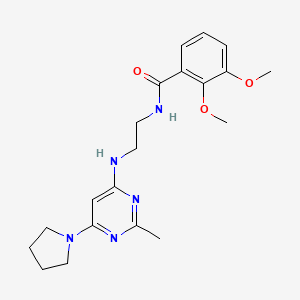
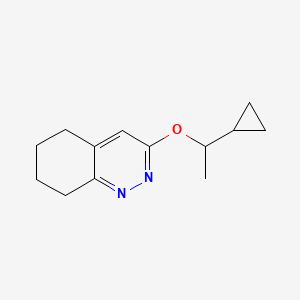
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)